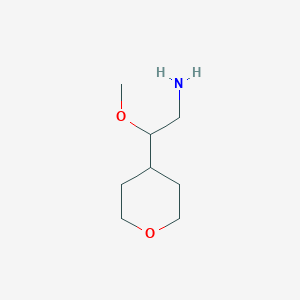

2-Methoxy-2-(oxan-4-yl)ethan-1-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-2-(oxan-4-yl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2/c1-10-8(6-9)7-2-4-11-5-3-7/h7-8H,2-6,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APAQJSBDWSZJBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CN)C1CCOCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Methoxy 2 Oxan 4 Yl Ethan 1 Amine

Strategic Approaches to C-C Bond Formation in 2-Methoxy-2-(oxan-4-yl)ethan-1-amine Synthesis

The construction of the carbon skeleton of this compound is a critical aspect of its synthesis. Various strategies can be employed to form the key C-C bonds, each with its own advantages and challenges.

Enantioselective Carbonyl Addition Routes to this compound Precursors

A key precursor to the target amine is the corresponding ketone, 2-methoxy-1-(oxan-4-yl)ethan-1-one. Enantioselective addition to a carbonyl group on the oxane ring can establish the chiral center early in the synthetic sequence. One common approach involves the use of organometallic reagents with chiral ligands.

For instance, the addition of a methoxymethyl nucleophile to oxane-4-carbaldehyde can be mediated by a chiral catalyst. The resulting chiral alcohol can then be oxidized to the ketone, which serves as a direct precursor to the desired amine via reductive amination.

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product | Key Feature |

| Oxane-4-carbaldehyde | Methoxymethylmagnesium chloride | Chiral ligand (e.g., BINOL-derived) | 1-Methoxy-1-(oxan-4-yl)ethan-2-ol | Enantioselective C-C bond formation |

| 1-Methoxy-1-(oxan-4-yl)ethan-2-ol | Oxidizing agent (e.g., PCC, Swern) | - | 2-Methoxy-1-(oxan-4-yl)ethan-1-one | Precursor for amination |

Nucleophilic Substitution Strategies for Incorporating the Methoxyethyl Moiety

An alternative strategy involves the nucleophilic substitution on an oxane-based electrophile. This can be achieved by reacting a suitable oxane derivative with a nucleophile containing the methoxyethyl unit. For example, the reaction of 4-bromooxane with the enolate of methoxyacetone (B41198) could furnish a precursor that can be further elaborated to the target amine.

Detailed research findings indicate that the efficiency of such nucleophilic substitution reactions is highly dependent on the nature of the leaving group on the oxane ring and the reaction conditions.

| Oxane Derivative | Nucleophile | Reaction Conditions | Intermediate Product |

| 4-Bromooxane | Enolate of methoxyacetone | Strong base (e.g., LDA), low temperature | 1-Methoxy-1-(oxan-4-yl)propan-2-one |

| Oxan-4-yl triflate | Lithiated methoxyacetonitrile | Anhydrous THF | 2-Methoxy-2-(oxan-4-yl)acetonitrile |

These intermediates can then be converted to the final amine product through established functional group transformations.

Transition Metal-Catalyzed Coupling Reactions in Oxane-containing Amine Synthesis

Transition metal-catalyzed cross-coupling reactions offer a powerful tool for the formation of C-C bonds in complex molecules. acs.org In the context of synthesizing oxane-containing amines, a palladium-catalyzed coupling of an organometallic oxane derivative with a suitable electrophile bearing the methoxyethylamino moiety could be envisioned.

For example, a Negishi coupling between an organozinc derivative of oxane and a halo-ethylamine derivative could be a viable route. The success of such reactions often hinges on the choice of catalyst, ligand, and reaction conditions to achieve high yield and selectivity.

| Coupling Partner 1 | Coupling Partner 2 | Catalyst System | Product Type |

| (Oxan-4-yl)zinc chloride | 1-Bromo-2-methoxyethan-1-amine derivative | Pd(PPh₃)₄ | Oxane-substituted methoxyethylamine |

| 4-Iodooxane | (2-Methoxy-2-aminoethyl)boronic acid derivative | PdCl₂(dppf) | Oxane-substituted methoxyethylamine |

Stereoselective Synthesis of this compound

Controlling the stereochemistry at the chiral center is paramount for the synthesis of enantiomerically pure this compound. This can be achieved through either chiral auxiliary-mediated approaches or asymmetric catalysis.

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. wikipedia.org For the synthesis of the target amine, a chiral auxiliary can be attached to a precursor molecule to control the formation of the chiral center.

One well-established method involves the use of Evans oxazolidinone auxiliaries. wikipedia.org For instance, an acyl oxazolidinone derived from oxane-4-carboxylic acid could undergo a diastereoselective alkylation or aldol (B89426) reaction to introduce the methoxyethyl side chain with high stereocontrol. Subsequent cleavage of the auxiliary would then yield the desired enantiomerically enriched product. Another common chiral auxiliary is pseudoephedrine, which can be used to form chiral amides that direct subsequent alkylation reactions. nih.gov

| Chiral Auxiliary | Starting Material | Key Reaction | Diastereomeric Excess (d.e.) |

| Evans Oxazolidinone | Oxane-4-carbonyl chloride | Asymmetric Aldol Condensation | >95% |

| Pseudoephedrine | Oxane-4-carboxylic acid | Diastereoselective Alkylation | >90% |

| (S)-(-)-1-Phenylethylamine | 2-Methoxy-1-(oxan-4-yl)ethan-1-one | Diastereoselective Reductive Amination | >90% |

Asymmetric Catalysis in the Formation of the Chiral Center

Asymmetric catalysis provides a more atom-economical approach to stereoselective synthesis by using a small amount of a chiral catalyst to generate a large amount of enantiomerically enriched product. A key strategy for the synthesis of this compound is the asymmetric reductive amination of the precursor ketone, 2-methoxy-1-(oxan-4-yl)ethan-1-one. acs.org

This transformation can be achieved using a variety of chiral catalysts, including those based on transition metals like ruthenium, rhodium, or iridium, in combination with chiral phosphine (B1218219) ligands. The choice of catalyst and reaction conditions is crucial for achieving high enantioselectivity.

| Catalyst System | Substrate | Reducing Agent | Enantiomeric Excess (e.e.) |

| Ru(OAc)₂((S)-BINAP) | 2-Methoxy-1-(oxan-4-yl)ethan-1-one | H₂ | >95% |

| [Rh(cod)Cl]₂ / (R,R)-Me-DuPhos | 2-Methoxy-1-(oxan-4-yl)ethan-1-one | H₂ | >98% |

| Ir-complex with chiral diamine ligand | 2-Methoxy-1-(oxan-4-yl)ethan-1-one | HCOOH/Et₃N | >90% |

These asymmetric catalytic methods offer a direct and efficient route to the desired chiral amine, minimizing the need for stoichiometric chiral reagents and simplifying purification processes.

Diastereoselective Synthesis of this compound Isomers

The core challenge in synthesizing this compound lies in controlling the stereochemistry at the carbon atom bearing both the methoxy (B1213986) and the aminomethyl groups. A diastereoselective approach is crucial for isolating specific stereoisomers, which may have distinct biological activities or properties. A plausible and effective strategy commences from a suitable precursor, such as 2-hydroxy-2-(oxan-4-yl)acetonitrile, which can be derived from oxan-4-one.

The diastereoselectivity can be introduced during the reduction of an imine or the amination of a chiral alcohol. One advanced method involves the use of chiral auxiliaries. For instance, the precursor ketone, 1-methoxy-1-(oxan-4-yl)ethan-2-one, could be reacted with a chiral amine to form a diastereomeric mixture of imines. Subsequent reduction and cleavage of the auxiliary would yield the desired enantiomerically enriched amine.

Alternatively, enzyme-catalyzed reactions offer high stereoselectivity. Imine reductases (IREDs) and reductive aminases (RedAms) have emerged as powerful biocatalysts for the asymmetric synthesis of chiral amines. researchgate.net These enzymes can catalyze the reductive amination of a ketone precursor with high enantioselectivity, providing a green and efficient route to a single desired isomer. researchgate.net

Table 1: Proposed Diastereoselective Synthesis Pathways

| Step | Precursor | Reagents/Catalysts | Intermediate/Product | Key Feature |

|---|---|---|---|---|

| 1 | Oxan-4-one | Cyanohydrin formation followed by methylation | 2-methoxy-2-(oxan-4-yl)acetonitrile | Introduction of core carbon framework |

| 2 | 2-methoxy-2-(oxan-4-yl)acetonitrile | DIBAL-H reduction | 2-methoxy-2-(oxan-4-yl)acetaldehyde | Formation of aldehyde for amination |

| 3a | 2-methoxy-2-(oxan-4-yl)acetaldehyde | Chiral amine auxiliary, then reducing agent (e.g., NaBH4) | Diastereomeric imine intermediates | Auxiliary-controlled diastereoselection |

| 3b | 2-methoxy-2-(oxan-4-yl)acetaldehyde | NH3, H2, Chiral catalyst (e.g., Rh-based) | Enantioenriched amine | Catalytic asymmetric reductive amination |

Functional Group Transformations for Amination and Etherification in this compound Synthesis

The introduction of the amine and methoxy groups requires specific and efficient functional group transformations. The timing of these transformations is critical to avoid competing reactions and the need for extensive use of protecting groups.

Reductive Amination Pathways

Reductive amination is one of the most versatile and widely used methods for synthesizing amines. organic-chemistry.org This reaction typically involves the condensation of a carbonyl compound (an aldehyde or ketone) with ammonia (B1221849) or a primary amine to form an imine, which is then reduced in situ to the corresponding amine. libretexts.org

For the synthesis of this compound, a suitable precursor would be 2-methoxy-2-(oxan-4-yl)acetaldehyde. This aldehyde can be reacted with ammonia to form an intermediate imine, which is subsequently reduced. libretexts.org A variety of reducing agents can be employed for this transformation, each with specific advantages.

Sodium Cyanoborohydride (NaBH3CN): This reagent is particularly effective because it is stable in mildly acidic conditions (pH 3-4) and selectively reduces the protonated imine intermediate much faster than the starting aldehyde. researchgate.net

Sodium Triacetoxyborohydride (NaBH(OAc)3): A milder and less toxic alternative, NaBH(OAc)3 is highly effective for the reductive amination of a wide range of aldehydes and ketones and does not require strict pH control. researchgate.net

Catalytic Hydrogenation: The use of hydrogen gas (H2) with a metal catalyst, such as Palladium (Pd) or Nickel (Ni), is another common method for reducing the imine intermediate. libretexts.org

Biocatalytic reductive amination using enzymes like IREDs represents a state-of-the-art approach, offering high selectivity and operation under environmentally benign aqueous conditions. researchgate.net

Table 2: Comparison of Reducing Agents for Reductive Amination

| Reducing Agent | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| NaBH3CN | Methanol (B129727), pH 3-4 | High selectivity for imines researchgate.net | Toxic cyanide byproduct |

| NaBH(OAc)3 | Dichloroethane (DCE) or Tetrahydrofuran (B95107) (THF) | Mild, non-toxic, high yield researchgate.net | Stoichiometric waste |

| H2 / Pd-C | Methanol, pressure | Clean, no salt byproducts | Requires specialized pressure equipment |

Alkylation Reactions for Methoxy Group Introduction

The introduction of the methoxy group is a key etherification step. This is typically achieved through an alkylation reaction, where an alcohol precursor is converted into an ether. mt.com A common and effective method is the Williamson ether synthesis.

In a potential synthetic route, a diol precursor such as 2-(oxan-4-yl)ethane-1,2-diol could be selectively protected, followed by alkylation of the remaining free hydroxyl group. The synthesis would involve deprotonating the alcohol with a strong base, such as sodium hydride (NaH), to form a nucleophilic alkoxide. This alkoxide then undergoes an SN2 reaction with a methylating agent, like methyl iodide (CH3I) or dimethyl sulfate (B86663) ((CH3)2SO4), to form the methyl ether.

Careful planning of the synthetic sequence is essential. It is often more strategic to introduce the methoxy group before the amine to avoid N-alkylation, which can be a competing side reaction if the amine is unprotected.

Hydrolysis and Derivatization of Synthetic Intermediates

Throughout the synthesis, intermediates may be generated that require further transformation or deprotection via hydrolysis. For example, if the amine is introduced using the Gabriel synthesis, the final step involves the hydrolysis of an N-alkylated phthalimide (B116566) intermediate. libretexts.org This is typically achieved using a strong base like sodium hydroxide (B78521) or a nucleophile like hydrazine. youtube.com

Similarly, if a nitrile, such as 2-methoxy-2-(oxan-4-yl)acetonitrile, is used as a precursor to the amine, its conversion requires reduction, not hydrolysis. However, acidic or basic conditions used in other steps must be carefully controlled to prevent the unintended hydrolysis of the nitrile to a carboxylic acid or amide.

Protecting groups are often used to mask reactive functional groups during synthesis. For instance, the amine could be protected as a carbamate (B1207046) (e.g., Boc or Cbz) while the methoxy group is installed. The final step would then be the deprotection (derivatization) of the amine, which often involves hydrolysis under acidic (for Boc) or reductive (for Cbz) conditions. The hydrolysis of amine-borane complexes, which can form as intermediates during certain reduction reactions, is also a relevant consideration in the purification and isolation of the final product. nih.gov

Mechanistic Studies of 2 Methoxy 2 Oxan 4 Yl Ethan 1 Amine Reactivity

Nucleophilic Character of the Amine Functionality in 2-Methoxy-2-(oxan-4-yl)ethan-1-amine

The primary amine group (-NH₂) in this compound is expected to be the primary center of nucleophilicity. The lone pair of electrons on the nitrogen atom allows it to readily attack electron-deficient centers.

Reactions with Electrophiles and Reaction Kinetics

The amine functionality will react with a variety of electrophiles, such as alkyl halides, acyl chlorides, and aldehydes or ketones. The rate of these reactions is dependent on several factors, including the steric hindrance around the amine, the electrophilicity of the reacting partner, and the solvent used. Generally, primary amines are potent nucleophiles. msu.edumasterorganicchemistry.com The presence of the adjacent methoxy (B1213986) group and the oxane ring may introduce some steric bulk, potentially slowing the reaction rate compared to a simple primary amine. acs.orgnih.gov

Kinetic studies on analogous sterically hindered primary amines suggest that the reaction mechanism can be complex, sometimes deviating from simple second-order kinetics. acs.org For instance, in palladium-catalyzed arylations of hindered primary amines, the rate can become independent of the amine concentration under certain conditions. acs.org While no specific kinetic data exists for this compound, a hypothetical reaction with a generic electrophile (E-X) would likely follow a bimolecular nucleophilic substitution (SN2) pathway for unhindered electrophiles.

Hypothetical Reaction Kinetics Data

| Electrophile (E-X) | Expected Relative Rate | Probable Mechanism |

| Methyl Iodide | Fast | SN2 |

| Isopropyl Bromide | Moderate | SN2 |

| tert-Butyl Chloride | Very Slow | SN1/E2 |

| Acetyl Chloride | Very Fast | Nucleophilic Acyl Substitution |

| Benzaldehyde | Fast (reversible) | Nucleophilic Addition |

This table is illustrative and based on general principles of organic chemistry, not on experimental data for the specific compound.

Acylation and Alkylation Mechanisms

Acylation: The reaction of the amine with an acylating agent, such as an acyl chloride or anhydride (B1165640), is expected to proceed via a nucleophilic acyl substitution mechanism. The nitrogen atom's lone pair attacks the electrophilic carbonyl carbon of the acylating agent, forming a tetrahedral intermediate. This intermediate then collapses, expelling the leaving group (e.g., chloride) to form a stable amide. This reaction is typically fast and irreversible.

Alkylation: Alkylation of the primary amine with alkyl halides can be more complex. The initial reaction forms a secondary amine. However, the resulting secondary amine is often more nucleophilic than the starting primary amine, leading to the possibility of over-alkylation to form a tertiary amine and even a quaternary ammonium (B1175870) salt. libretexts.orglibretexts.org Achieving selective mono-alkylation can be challenging and often requires careful control of reaction conditions, such as using a large excess of the primary amine. rsc.orgnih.gov The mechanism for the initial alkylation step is typically SN2 for primary and secondary alkyl halides. libretexts.org

Reactivity of the Methoxy Group in this compound under Varied Conditions

The methoxy group (-OCH₃) is an ether linkage and is generally unreactive under many conditions. wikipedia.orgmasterorganicchemistry.com Its reactivity is most pronounced under strongly acidic conditions.

Ether Cleavage Reactions and Mechanistic Pathways

Cleavage of the methoxy group typically requires strong acids, such as hydroiodic acid (HI) or hydrobromic acid (HBr), or strong Lewis acids like boron tribromide (BBr₃). wikipedia.orgmasterorganicchemistry.comnih.govufp.ptnih.govgvsu.edulibretexts.org The reaction proceeds via protonation of the ether oxygen, making it a better leaving group (methanol). masterorganicchemistry.com

The subsequent step depends on the structure of the ether. In the case of this compound, the carbon attached to the methoxy group is secondary. The cleavage would likely proceed through an SN2 mechanism, where a nucleophile (e.g., I⁻ or Br⁻) attacks the methyl carbon, displacing the protonated alcohol. An SN1 mechanism involving a secondary carbocation at the 2-position of the ethane (B1197151) chain is also possible but likely less favored unless stabilized. The presence of the neighboring amine group could potentially influence the reaction through intramolecular catalysis or by being protonated itself under the acidic conditions, which would disfavor the formation of a nearby carbocation.

Common Reagents for Ether Cleavage and Their General Mechanistic Preference

| Reagent | Typical Mechanism |

| HI, HBr | SN2 for methyl/primary, SN1/SN2 for secondary |

| BBr₃ | Can proceed via various mechanisms, often involving adduct formation nih.govufp.ptnih.govgvsu.eduresearchgate.net |

This table provides general information and is not based on experimental data for the specific compound.

Substitution Reactions Involving the Methoxy Moiety

Direct nucleophilic substitution of the methoxy group is generally not feasible due to the poor leaving group ability of the methoxide (B1231860) anion (CH₃O⁻). As discussed above, activation with a strong acid is necessary to facilitate its departure as methanol (B129727). In some specific cases, such as in certain aromatic systems (which is not the case here), nucleophilic aromatic substitution can displace a methoxy group. researchgate.net For this compound, any substitution at this position would almost certainly proceed through an initial acid-catalyzed cleavage of the C-O bond.

Chemical Transformations and Stability of the Oxane Ring in this compound

The oxane ring, also known as a tetrahydropyran (B127337) (THP) ring, is a saturated six-membered ether. It is generally a stable and unreactive moiety. wikipedia.org The ring strain is low, comparable to cyclohexane, making it resistant to ring-opening reactions under most conditions. acs.org

Significant chemical transformations involving the oxane ring would require harsh conditions or specific reagents. Strong Lewis acids or Brønsted acids at high temperatures could potentially catalyze ring-opening, but this is not a common reaction. researchgate.netnih.govresearchgate.net The stability of the tetrahydropyran ring is such that it is often used as a protecting group for alcohols in organic synthesis due to its robustness to a wide range of reaction conditions. wikipedia.org Therefore, in most reactions involving the amine or methoxy functionalities of this compound, the oxane ring is expected to remain intact.

Ring Opening and Closure Dynamics

There is currently no specific data available in the scientific literature regarding the ring opening and closure dynamics of the oxane (tetrahydropyran) ring in this compound. General principles of heterocyclic chemistry suggest that the oxane ring is relatively stable and does not readily undergo ring-opening or closure reactions under standard conditions. Such transformations would likely require harsh reaction conditions, such as the use of strong acids or bases, which could lead to complex reaction mixtures and degradation of the molecule.

Without experimental or computational data, any discussion on the potential pathways for ring opening, such as acid-catalyzed hydrolysis or reductive cleavage, would be purely speculative. Similarly, the dynamics of ring closure to reform the oxane ring, should it be opened, have not been investigated for this specific compound.

Stereochemical Integrity under Diverse Reaction Environments

The stereochemical integrity of this compound, which possesses a chiral center at the carbon atom bearing the methoxy and aminomethyl groups, has not been the subject of dedicated study. The stability of this stereocenter under various reaction conditions is a critical factor for its potential use in asymmetric synthesis.

In the absence of specific research, one can infer general behavior based on analogous structures. The presence of the methoxy group may influence the stability of a carbocation or a radical at the chiral center, potentially leading to racemization under certain conditions. However, without experimental evidence, it is impossible to determine the specific conditions under which the stereochemical integrity would be maintained or compromised.

Computational and Experimental Investigations into Reaction Pathways and Intermediates for this compound Transformations

A thorough search of scientific databases yields no computational or experimental investigations into the reaction pathways and intermediates of this compound transformations. Such studies are crucial for understanding the reactivity of a compound and for optimizing its use in chemical synthesis.

Computational studies, such as those employing Density Functional Theory (DFT), could provide valuable insights into the transition states and intermediates of potential reactions. Experimental investigations, including kinetic studies and the trapping of reactive intermediates, would be necessary to validate any theoretical predictions. The absence of such research indicates that the mechanistic aspects of this compound's chemistry remain unexplored.

Advanced Spectroscopic and Chromatographic Characterization of 2 Methoxy 2 Oxan 4 Yl Ethan 1 Amine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. Through the analysis of nuclear spin behavior in a magnetic field, NMR provides precise information about the chemical environment of each atom.

One-dimensional NMR spectra, specifically proton (¹H) and carbon-13 (¹³C) NMR, are fundamental for mapping the carbon-hydrogen framework of a molecule. For 2-Methoxy-2-(oxan-4-yl)ethan-1-amine, each distinct proton and carbon atom produces a unique signal, the chemical shift of which is indicative of its electronic environment.

¹H NMR: The proton spectrum would reveal signals corresponding to the methoxy (B1213986) group (a singlet, ~3.3-3.4 ppm), the protons on the oxane ring (multiplets, ~1.4-1.8 ppm and ~3.4-4.0 ppm), the methine proton adjacent to the methoxy and amine groups (a multiplet), and the methylene (B1212753) protons of the amino group (two distinct signals due to their diastereotopic nature).

¹³C NMR: The carbon spectrum would show distinct peaks for each of the eight carbon atoms in the molecule, including the methoxy carbon (~58-60 ppm), the carbons of the oxane ring (~25-35 ppm and ~65-70 ppm), the primary amine's methylene carbon (~45-50 ppm), and the chiral methine carbon (~80-85 ppm).

Hypothetical ¹H and ¹³C NMR Data for this compound Note: This data is predicted based on the chemical structure, as specific experimental data is not publicly available.

| Position | ¹H Chemical Shift (ppm, Multiplicity) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| -OCH₃ | ~3.35 (s) | ~59.0 |

| -CH(OCH₃)(CH₂NH₂) | ~3.20 (dd) | ~82.0 |

| -CH₂NH₂ | ~2.85 (dd), ~2.95 (dd) | ~48.0 |

| Oxane C4-H | ~1.90 (m) | ~38.0 |

| Oxane C3, C5-H (axial) | ~1.50 (m) | ~30.0 |

| Oxane C3, C5-H (equatorial) | ~1.80 (m) | |

| Oxane C2, C6-H (axial) | ~3.45 (m) | ~68.0 |

| Oxane C2, C6-H (equatorial) | ~3.95 (m) |

Two-dimensional NMR experiments provide correlation data that reveals how atoms are connected within a molecule, which is crucial for assembling the complete structure and determining its stereochemistry. science.govresearchgate.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would show correlations between adjacent protons in the oxane ring and between the methine proton and the aminomethyl protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with the carbons to which they are directly attached. princeton.eduyoutube.com This technique is essential for unambiguously assigning the signals in the ¹³C spectrum based on the more easily assigned ¹H spectrum. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over longer ranges (typically 2-4 bonds). princeton.eduyoutube.com HMBC is critical for connecting molecular fragments. For instance, it would show a correlation from the methoxy protons to the chiral methine carbon, confirming the position of the methoxy group.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. princeton.edu This is particularly useful for determining the stereochemistry around the chiral center and the preferred conformation of the six-membered oxane ring, such as whether substituents are in axial or equatorial positions.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule by providing a highly accurate measurement of its mass-to-charge ratio (m/z). nih.gov

ESI and MALDI are soft ionization techniques that allow intact molecules to be converted into gas-phase ions without significant fragmentation. nih.gov

ESI-MS: As a polar molecule with a basic amine group, this compound is well-suited for positive-ion ESI-MS. In this method, the molecule would readily accept a proton to form the pseudomolecular ion [M+H]⁺. HRMS analysis of this ion would confirm the elemental formula. For C₈H₁₇NO₂, the predicted m/z for [M+H]⁺ is 160.13321. uni.lu

MALDI-MS: While more commonly used for larger biomolecules, MALDI can be used for smaller molecules with the appropriate matrix. uniba.itd-nb.info This technique could be employed as a complementary method to ESI for confirming the molecular weight.

Tandem mass spectrometry (MS/MS) involves isolating an ion of interest (the precursor ion) and inducing it to fragment. wikipedia.orgunt.edu The resulting fragment ions (product ions) provide a "fingerprint" that can be used to confirm the molecule's structure. nih.govunt.edu For the [M+H]⁺ ion of this compound, the fragmentation pattern would help to verify the connectivity of the methoxy, amine, and oxane moieties.

Plausible Fragmentation Pathways for [C₈H₁₇NO₂ + H]⁺ Note: This data is predicted based on general fragmentation rules, as specific experimental data is not publicly available.

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Structural Interpretation |

|---|---|---|---|

| 160.13 | 129.10 | CH₃OH (Methanol) | Loss of the methoxy group and a proton. |

| 160.13 | 114.09 | CH₂O + NH₃ (Formaldehyde + Ammonia) | Cleavage of the side chain. |

| 160.13 | 101.08 | C₃H₇O (Propanol fragment) | Cleavage within the oxane ring. |

| 160.13 | 87.08 | C₄H₉O (Butanol fragment) | Loss of the oxane ring. |

| 160.13 | 60.06 | C₅H₉O₂ (Valerolactone fragment) | Loss of the C₂H₅NO side chain. |

Advanced Chromatographic Techniques for Purity and Enantiomeric Excess Determination

Chromatography is essential for separating the target compound from impurities and, in the case of chiral molecules, for separating its enantiomers.

For assessing chemical purity, High-Performance Liquid Chromatography (HPLC), often coupled with a mass spectrometer (LC-MS), is the method of choice. A reversed-phase column would likely be used, and the purity of the sample would be determined by integrating the area of the peak corresponding to the target compound relative to the total area of all peaks.

Since this compound possesses a stereocenter, it exists as a pair of enantiomers. Determining the enantiomeric excess (ee), or the degree to which one enantiomer is present in greater amounts than the other, is critical. This is typically achieved using chiral chromatography, such as chiral HPLC or chiral gas chromatography (GC). These methods employ a chiral stationary phase that interacts differently with each enantiomer, resulting in different retention times and allowing for their separation and quantification. cam.ac.uk Derivatization with a chiral agent followed by analysis with standard NMR or chromatography is another established method for determining enantiomeric excess. cam.ac.uk

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Resolution

Chiral High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the separation and quantification of enantiomers. mdpi.com Given that this compound possesses a stereocenter at the carbon atom bonded to the methoxy, amino, and oxanyl groups, resolving its enantiomers is crucial for understanding its potential stereospecific properties. The enantiomeric resolution is typically achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. mdpi.comnih.gov

Research Findings:

The separation of chiral amines is often accomplished using CSPs based on polysaccharides, such as cellulose (B213188) or amylose (B160209) derivatives coated on a silica (B1680970) support. mdpi.com For a primary amine like this compound, a normal-phase method is frequently effective. The mobile phase typically consists of a non-polar solvent like n-hexane, a polar modifier such as isopropanol (B130326) or ethanol (B145695), and a basic additive like diethylamine (B46881) (DEA) to improve peak shape and reduce tailing by minimizing interactions with residual silanol (B1196071) groups on the stationary phase. nih.gov

Method development involves optimizing the mobile phase composition and flow rate to achieve baseline separation with a good resolution factor (Rs > 1.5). nih.gov Validation of the chiral HPLC method is performed according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and the limit of detection (LOD) and quantification (LOQ) for the minor enantiomer. researchgate.net

Table 1: Illustrative Chiral HPLC Method Parameters for Enantiomeric Resolution

| Parameter | Value / Condition |

| Column | Chiralpak AD-H (amylose derivative) or similar |

| Dimensions | 4.6 mm x 150 mm, 5 µm particle size |

| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (85:15:0.1, v/v/v) |

| Flow Rate | 0.8 mL/min |

| Column Temperature | 20 °C |

| Detection Wavelength | 200 nm |

| Injection Volume | 10 µL |

| Hypothetical Retention Time (R-enantiomer) | 8.5 min |

| Hypothetical Retention Time (S-enantiomer) | 10.2 min |

| Hypothetical Resolution (Rs) | > 2.0 |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives and Impurity Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique used for separating and identifying volatile and semi-volatile compounds. ijprajournal.com For polar and thermally labile compounds like amines, direct analysis by GC can be challenging, often resulting in poor peak shape and on-column degradation. nih.govresearchgate.net Therefore, a derivatization step is typically required to convert the amine into a more volatile and thermally stable derivative. jfda-online.com

Research Findings:

Derivatization: The primary amine group in this compound can be derivatized to enhance its volatility and chromatographic performance. Common derivatization reactions for amines include acylation with reagents like trifluoroacetic anhydride (B1165640) (TFAA) or silylation with reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). researchgate.netjfda-online.com These reactions replace the active hydrogen atoms on the amine group, reducing its polarity and improving its stability at the high temperatures used in the GC inlet and column. jfda-online.com

Impurity Profiling: Impurity profiling is a critical aspect of pharmaceutical development, mandated by regulatory bodies like the International Conference on Harmonisation (ICH). ijprajournal.comthermofisher.com GC-MS is highly effective for the detection, identification, and quantification of process-related impurities, starting materials, and degradation products. ajrconline.org The high separation efficiency of the gas chromatograph combined with the definitive identification capabilities of the mass spectrometer allows for the characterization of impurities even at trace levels. ijsdr.org The mass spectrometer fragments the eluting compounds in a reproducible manner, generating a unique mass spectrum that serves as a chemical fingerprint for identification by comparison with spectral libraries or through structural elucidation.

Table 2: Potential Impurities in this compound and GC-MS Considerations

| Potential Impurity/Derivative | Origin | Derivatization Required? | Expected Key Mass Fragments (m/z) |

| Oxane-4-carbaldehyde | Starting Material | No | Characteristic aldehyde and cyclic ether fragments |

| 2-Hydroxy-2-(oxan-4-yl)ethan-1-amine | By-product (incomplete methylation) | Yes (Silylation) | Fragments showing loss of silyl (B83357) groups and cleavage of C-C bond |

| N-acetyl derivative | Degradation/Process-related | No | Molecular ion peak and fragments corresponding to the acetyl group |

| Dimerized Impurities | Side Reaction | Yes | Higher molecular weight ions and related fragmentation patterns |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Fingerprinting

Research Findings:

FT-IR Spectroscopy: FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. globalresearchonline.net For this compound, FT-IR is particularly useful for identifying the key functional groups. The primary amine (-NH₂) group will exhibit characteristic N-H stretching vibrations, typically seen as a doublet in the 3300-3500 cm⁻¹ region. biointerfaceresearch.com The C-H bonds in the oxane ring and methoxy group will show stretching vibrations just below 3000 cm⁻¹. mdpi.com The C-O stretching vibrations of the ether in the oxane ring and the methoxy group are expected to produce strong bands in the 1150-1050 cm⁻¹ region. researchgate.net

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light (from a laser) by a molecule. nih.gov While FT-IR is sensitive to polar bonds (e.g., C-O, N-H), Raman spectroscopy is more sensitive to non-polar, symmetric bonds and provides complementary information. biointerfaceresearch.com For instance, the C-C backbone of the oxane ring would be more prominent in the Raman spectrum. The combination of both techniques provides a more complete vibrational profile of the molecule. Theoretical calculations using Density Functional Theory (DFT) can be employed to simulate the vibrational spectra and aid in the precise assignment of observed bands to specific vibrational modes. biointerfaceresearch.comresearchgate.net

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) (FT-IR) | Expected Wavenumber (cm⁻¹) (Raman) | Intensity |

| N-H Asymmetric & Symmetric Stretch | Primary Amine | 3450 - 3300 (doublet) | Weak | Medium |

| N-H Bending (Scissoring) | Primary Amine | 1650 - 1580 | Weak | Medium to Strong |

| C-H Asymmetric & Symmetric Stretch | Alkane (CH₂, CH₃) | 2960 - 2850 | Strong | Strong |

| C-O-C Asymmetric Stretch | Ether (Oxane) | 1150 - 1085 | Medium | Strong |

| C-O Stretch | Methoxy Group | 1100 - 1000 | Medium | Strong |

| C-N Stretch | Aliphatic Amine | 1250 - 1020 | Medium | Medium |

| C-C Stretch | Alkane | 1200 - 800 | Strong | Weak to Medium |

Computational Chemistry and Molecular Modeling of 2 Methoxy 2 Oxan 4 Yl Ethan 1 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), are used to investigate the electron distribution, molecular orbitals, and reactivity of chemical species.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is a common approach for calculating properties of the ground state of a molecule. For a comprehensive analysis of 2-Methoxy-2-(oxan-4-yl)ethan-1-amine, DFT calculations would typically be employed to determine optimized geometry, total energy, dipole moment, and the energies of frontier molecular orbitals (HOMO and LUMO). However, specific studies providing this data for the target molecule are not readily found in the public domain.

A hypothetical data table for ground state properties, derived from a DFT study, might look as follows. It is important to note that the following data is illustrative and not based on actual published research for this specific compound.

| Property | Calculated Value | Units |

| Total Energy | [Data not available] | Hartrees |

| Dipole Moment | [Data not available] | Debye |

| HOMO Energy | [Data not available] | eV |

| LUMO Energy | [Data not available] | eV |

| HOMO-LUMO Gap | [Data not available] | eV |

The study of chemical reactions involving this compound would involve locating transition states and calculating the energy barriers for various transformations. This type of analysis is crucial for understanding reaction mechanisms and kinetics. At present, there are no specific published reaction energy profiles or transition state analyses for transformations of this compound.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional shape of a molecule is critical to its function and interactions. Conformational analysis and molecular dynamics simulations are used to explore the possible shapes a molecule can adopt.

A molecule can exist in various spatial arrangements of its atoms, known as conformers. Identifying the low-energy conformers is essential as they are the most likely to be populated at room temperature. A systematic conformational search would reveal the preferred geometries of this compound, governed by factors such as steric hindrance and intramolecular interactions. Without specific research, the relative energies and dihedral angles of these conformers remain uncharacterized.

An illustrative table of potential low-energy conformers is presented below. The values are hypothetical.

| Conformer ID | Relative Energy (kcal/mol) | Key Dihedral Angle(s) (°) |

| Conf-1 | [Data not available] | [Data not available] |

| Conf-2 | [Data not available] | [Data not available] |

| Conf-3 | [Data not available] | [Data not available] |

Molecular dynamics (MD) simulations provide a dynamic view of a molecule's behavior over time. An MD simulation of this compound would offer insights into its flexibility, the transitions between different conformations, and its interactions with a solvent. Such simulations are computationally intensive and, as of now, no published studies have reported these for the molecule .

Molecular Docking and Intermolecular Interaction Studies (Excluding Biological/Clinical Outcomes)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is often used to study the interaction of a small molecule with a larger receptor. While this technique is frequently applied in drug discovery, it can also be used to understand non-covalent interactions in a non-biological context. There is no available research that details the molecular docking of this compound to study its intermolecular interactions.

Analysis of Binding Site Interactions and Ligand-Receptor Complementarity

There are no available studies that analyze the binding site interactions or ligand-receptor complementarity of this compound. Research in this area would typically involve computational techniques such as molecular docking or molecular dynamics simulations to predict how the compound interacts with a specific biological target (e.g., a protein receptor or enzyme). This analysis would identify key interactions like hydrogen bonds, hydrophobic interactions, and electrostatic contacts that contribute to binding affinity and specificity. However, no such research detailing these interactions for this compound has been published.

While studies exist for structurally related compounds containing moieties like dioxanes or methoxyphenoxy ethanamines, these findings are specific to their respective chemical scaffolds and biological targets and cannot be accurately extrapolated to this compound without dedicated research. nih.gov

Virtual Screening Methodologies for Identifying Chemically Relevant Scaffolds

No published research describes the use of this compound as a query molecule or hit compound in virtual screening methodologies. Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. nih.gov Methodologies can be either ligand-based (searching for molecules with similar properties to a known active compound) or structure-based (docking candidate molecules into the 3D structure of a target protein).

There are no documented instances of virtual screening campaigns that have been conducted to identify chemically relevant scaffolds based on the structure of this compound. Therefore, no data tables or detailed research findings on this specific topic can be provided.

Synthesis and Exploration of 2 Methoxy 2 Oxan 4 Yl Ethan 1 Amine Derivatives and Analogues

Amine Derivatization Strategies

The primary amine group of 2-methoxy-2-(oxan-4-yl)ethan-1-amine is a nucleophilic center that can readily participate in a range of chemical transformations. These reactions allow for the introduction of a wide array of functional groups, leading to the generation of diverse libraries of amide, sulfonamide, and various amine analogues.

Synthesis of Substituted Amides and Sulfonamides from this compound

Amide Formation:

Substituted amides can be readily synthesized from this compound through acylation reactions. A common and efficient method involves the reaction of the primary amine with an acyl chloride in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct. The reaction is typically carried out in an inert solvent like dichloromethane (B109758) or tetrahydrofuran (B95107) at room temperature or slightly below.

Alternatively, amide bond formation can be achieved by reacting the amine with a carboxylic acid using a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an activating agent like 1-hydroxybenzotriazole (B26582) (HOBt). This method is particularly useful for the synthesis of amides from less reactive carboxylic acids and proceeds under mild conditions.

Another approach is the reaction of the amine with an ester, typically a methyl or ethyl ester, under reflux conditions, often in a solvent like methanol (B129727) or ethanol (B145695). This method, while sometimes requiring longer reaction times, avoids the use of corrosive acyl chlorides.

| Acylating Agent | Reagents and Conditions | Product Type |

| Acyl Chloride (R-COCl) | Base (e.g., Triethylamine), Inert Solvent (e.g., CH₂Cl₂) | N-(2-methoxy-2-(oxan-4-yl)ethyl)amide |

| Carboxylic Acid (R-COOH) | Coupling Agent (e.g., DCC, EDC), +/- HOBt | N-(2-methoxy-2-(oxan-4-yl)ethyl)amide |

| Ester (R-COOR') | Reflux in Alcohol (e.g., Methanol) | N-(2-methoxy-2-(oxan-4-yl)ethyl)amide |

Sulfonamide Synthesis:

The synthesis of sulfonamides from this compound is typically achieved by reacting the amine with a sulfonyl chloride (R-SO₂Cl) in the presence of a base. Similar to amide synthesis, a tertiary amine base like triethylamine is commonly used to scavenge the HCl produced during the reaction. The reaction is generally performed in an inert aprotic solvent.

A more recent and environmentally friendly method involves the reaction of amines with sodium sulfinates in the presence of an oxidizing agent. This approach avoids the use of sulfonyl chlorides.

| Sulfonylating Agent | Reagents and Conditions | Product Type |

| Sulfonyl Chloride (R-SO₂Cl) | Base (e.g., Triethylamine), Inert Solvent | N-(2-methoxy-2-(oxan-4-yl)ethyl)sulfonamide |

| Sodium Sulfinate (R-SO₂Na) | Oxidizing Agent | N-(2-methoxy-2-(oxan-4-yl)ethyl)sulfonamide |

Formation of Secondary and Tertiary Amine Analogues

Reductive Amination:

Reductive amination is a powerful and widely used method for the synthesis of secondary and tertiary amines. wikipedia.org This two-step, one-pot process involves the reaction of this compound with an aldehyde or ketone to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. wikipedia.org A variety of reducing agents can be employed, with sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) being common choices. The reaction is typically carried out in a protic solvent like methanol or ethanol under neutral or slightly acidic conditions. The choice of the carbonyl compound determines the nature of the alkyl group introduced on the nitrogen atom. To synthesize a tertiary amine, the resulting secondary amine can be subjected to a second reductive amination with a different aldehyde or ketone.

Direct Alkylation:

Secondary and tertiary amines can also be prepared by direct N-alkylation of this compound with alkyl halides. wikipedia.org This reaction is a nucleophilic substitution where the amine acts as the nucleophile. However, a significant drawback of this method is the potential for over-alkylation, leading to a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salts. masterorganicchemistry.com The reactivity of the product amine is often higher than the starting amine, making selective mono-alkylation challenging. nih.gov The use of a large excess of the starting amine can favor the formation of the secondary amine.

| Method | Reagents and Conditions | Product Type |

| Reductive Amination | Aldehyde or Ketone, Reducing Agent (e.g., NaBH₄, NaBH₃CN) | Secondary or Tertiary Amine |

| Direct Alkylation | Alkyl Halide (R-X), +/- Base | Secondary, Tertiary Amine Mixture |

Preparation of Quaternary Ammonium Salts

Quaternary ammonium salts are synthesized by the alkylation of a tertiary amine. Therefore, a tertiary amine analogue of this compound, prepared as described in the previous section, can be further reacted with an alkyl halide to yield the corresponding quaternary ammonium salt. This reaction, known as the Menschutkin reaction, is a bimolecular nucleophilic substitution (SN2) where the tertiary amine attacks the alkyl halide. The reaction is typically carried out in a polar solvent and may require heating. The nature of the alkyl group on the quaternary ammonium salt is determined by the choice of the alkyl halide.

| Starting Material | Reagents and Conditions | Product Type |

| Tertiary Amine Analogue | Alkyl Halide (R-X), Polar Solvent | Quaternary Ammonium Salt |

Modifications of the Methoxy (B1213986) Group

The methoxy group in this compound offers another avenue for structural diversification. Modification of this group typically involves cleavage of the methyl ether to reveal a hydroxyl group, which can then be further functionalized.

Synthesis of Higher Alkoxy Homologues (e.g., 2-Ethoxy-2-(oxan-4-yl)ethan-1-amine)

The synthesis of higher alkoxy homologues, such as 2-ethoxy-2-(oxan-4-yl)ethan-1-amine, would likely proceed through a two-step sequence starting with the selective cleavage of the methyl ether.

Ether Cleavage:

Cleavage of the methyl ether to the corresponding alcohol, 2-hydroxy-2-(oxan-4-yl)ethan-1-amine, can be achieved using strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI). masterorganicchemistry.comkhanacademy.orglibretexts.orgmasterorganicchemistry.com This reaction typically requires heating. Alternatively, Lewis acids such as boron tribromide (BBr₃) are also effective for ether cleavage and often proceed under milder conditions. The choice of reagent and reaction conditions would need to be carefully optimized to avoid unwanted side reactions involving the amine functionality, which could be protected prior to the ether cleavage step if necessary.

Alkylation of the Resulting Alcohol:

Once the hydroxyl intermediate is obtained, it can be converted to higher alkoxy homologues via a Williamson ether synthesis. This involves deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form an alkoxide, followed by reaction with an appropriate alkyl halide (e.g., ethyl iodide for the synthesis of the ethoxy analogue). This SN2 reaction is a versatile and widely used method for the preparation of ethers.

| Step | Reaction | Reagents and Conditions | Intermediate/Product |

| 1 | Ether Cleavage | Strong Acid (e.g., HBr, HI) or Lewis Acid (e.g., BBr₃) | 2-hydroxy-2-(oxan-4-yl)ethan-1-amine |

| 2 | Williamson Ether Synthesis | 1. Strong Base (e.g., NaH) 2. Alkyl Halide (e.g., CH₃CH₂I) | 2-ethoxy-2-(oxan-4-yl)ethan-1-amine |

Introduction of Substituted Alkoxy Moieties

Following the same synthetic strategy outlined above, a wide variety of substituted alkoxy moieties can be introduced at the 2-position. After the initial ether cleavage to form 2-hydroxy-2-(oxan-4-yl)ethan-1-amine, the resulting alcohol can be reacted with a diverse range of substituted alkyl halides in a Williamson ether synthesis. This allows for the incorporation of various functional groups, such as phenyl, benzyl, or other cyclic or acyclic hydrocarbon chains, into the alkoxy side chain. The choice of the substituted alkyl halide will directly determine the final structure of the ether derivative.

Structural Variations of the Oxane Ring

The oxane (tetrahydropyran) ring serves as a key structural motif that can be systematically altered to investigate its influence on molecular properties. Synthetic strategies are directed towards replacing the oxane ring with other cyclic ethers or introducing greater structural complexity through spiro- and fused-ring systems.

Synthesis of Pyranyl and other Cyclic Ether Analogues

The synthesis of analogues where the oxane ring is replaced by other cyclic ethers, such as pyran or other substituted tetrahydropyrans, allows for the modulation of the molecule's polarity, conformational flexibility, and hydrogen bonding capacity. A versatile approach to construct substituted pyran rings is through multicomponent reactions (MCRs). These reactions, often performed in a one-pot fashion, bring together three or more starting materials to generate complex products with high atom economy.

For instance, the synthesis of 2-amino-4H-pyran derivatives can be achieved through a three-component reaction of an aldehyde, an active methylene (B1212753) compound (like malononitrile), and a β-dicarbonyl compound. nih.govmdpi.comnih.gov This methodology could be adapted to generate precursors for analogues of this compound. By carefully selecting the starting materials, various substituents can be introduced onto the pyran ring, leading to a diverse library of analogues.

| Reactant A (Aldehyde) | Reactant B (Active Methylene) | Reactant C (β-Dicarbonyl) | Catalyst | Resulting Pyranyl Derivative |

| Substituted Benzaldehyde | Malononitrile | Ethyl Acetoacetate | Piperidine | Substituted 2-amino-4-aryl-4H-pyran |

| Aliphatic Aldehyde | Cyanoacetamide | Acetylacetone | K2CO3 | Substituted 2-amino-4-alkyl-4H-pyran |

Furthermore, gold-catalyzed cyclization of bis-propargylic alcohols presents another efficient route to cis-2,6-disubstituted tetrahydropyrans, which could serve as scaffolds for further elaboration into the desired ethanamine analogues. mdpi.com This method offers excellent stereocontrol, which is crucial for structure-activity relationship studies.

Incorporation of Spiro- and Fused-Ring Systems

To explore more rigid and three-dimensional chemical space, spirocyclic and fused-ring systems can be incorporated into the core structure. The synthesis of spiro-oxetanes, for example, can be achieved through the conjugate addition of α-amino esters to nitroalkenes derived from oxetan-3-one, followed by reduction of the nitro group and spontaneous cyclization. researchgate.net This approach could be adapted to create spirocyclic analogues at the 4-position of the oxane ring.

Fused-ring systems, particularly those involving pyrimidine (B1678525) rings, are of significant interest due to their prevalence in biologically active molecules. Pyrano[2,3-d]pyrimidine derivatives can be synthesized from 2-aminopyran precursors. nih.govnih.gov These precursors, obtained through methods like the aforementioned MCRs, can undergo cyclocondensation with β-dicarbonyl compounds or their equivalents to form the fused pyrimidine ring. researchgate.netresearchgate.net This strategy allows for the creation of a diverse range of fused-ring analogues of this compound.

| Spiro/Fused System | Synthetic Approach | Key Intermediates |

| Spiro-oxetane | Conjugate addition/cyclization | Nitroalkenes from oxetan-3-one |

| Pyrano[2,3-d]pyrimidine | Cyclocondensation | 2-aminopyran-3-carbonitriles |

Chiral Purity and Stereochemical Control in Derivative Synthesis

The presence of a stereocenter at the carbon atom bearing the methoxy and aminoethyl groups in this compound necessitates careful control of stereochemistry during the synthesis of its derivatives. Achieving high chiral purity is paramount, as different enantiomers can exhibit distinct biological activities.

Asymmetric organocatalysis has emerged as a powerful tool for the enantioselective synthesis of substituted tetrahydropyrans. rsc.orgresearchgate.net Proline and its derivatives, for example, can catalyze domino Michael/enolization/acetalization reactions to produce highly functionalized dihydropyrans with excellent enantio- and diastereoselectivity. researchgate.net These intermediates can then be further transformed into the desired chiral ethanamine derivatives.

Another key strategy for obtaining enantiomerically pure compounds is through chiral resolution of a racemic mixture. High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a widely used analytical and preparative technique for separating enantiomers of chiral amines and related compounds. nih.govscas.co.jpyakhak.orgnih.gov Polysaccharide-based and crown ether-based CSPs have shown broad applicability in resolving a variety of chiral molecules. scas.co.jpresearchgate.net

| Chiral Stationary Phase Type | Typical Mobile Phase | Applicable to |

| Polysaccharide-based (e.g., Chiralpak) | Normal Phase (Heptane/Alcohol) or Polar Organic (Acetonitrile/Alcohol) | Chiral amines, amino acid esters |

| Crown Ether-based | Aqueous-organic with acid modifier | Primary amines |

For instances where a racemic mixture is synthesized, dynamic kinetic resolution (DKR) offers an elegant solution to convert the entire mixture into a single desired enantiomer. nih.govprinceton.edunih.gov DKR combines a kinetic resolution step with in-situ racemization of the slower-reacting enantiomer, thus allowing for a theoretical yield of 100% of the desired enantiomer. princeton.edu This technique has been successfully applied to the resolution of secondary alcohols and could potentially be adapted for derivatives of this compound. nih.gov The racemization can be achieved using various catalysts, including transition metal complexes. youtube.com

Applications of 2 Methoxy 2 Oxan 4 Yl Ethan 1 Amine in Synthetic Chemistry and Chemical Probe Development

Utility as Chiral Building Blocks in Complex Molecule Synthesis

The tetrahydropyran (B127337) (THP) ring is a key structural motif found in a vast number of biologically active natural products. rsc.orgresearchgate.net The stereoselective synthesis of these complex molecules often relies on the use of pre-functionalized, enantiomerically pure building blocks. wiley.com The compound 2-Methoxy-2-(oxan-4-yl)ethan-1-amine possesses multiple stereogenic centers, making it a valuable chiral building block for introducing the oxane core into larger, more complex target molecules.

The strategic placement of the amine and methoxy (B1213986) groups provides handles for further chemical elaboration. The primary amine can be readily transformed into amides, sulfonamides, or carbamates, or used in reductive amination reactions to build more complex side chains. The oxane ring itself provides a defined three-dimensional architecture, which is crucial for the biological activity of many natural products. nih.gov Synthetic strategies that employ such building blocks benefit from incorporating significant structural and stereochemical complexity early in the synthetic sequence, leading to more efficient and convergent routes. acs.orgnih.gov

Table 1: Examples of Natural Products Containing the Tetrahydropyran Moiety

| Natural Product | Biological Activity | Key Synthetic Strategy |

|---|---|---|

| Neopeltolide | Potent antiproliferative | Prins-type cyclization, Hetero-Diels-Alder cycloaddition nih.gov |

| Lasonolide A | Anticancer polyketide | Stereoselective conversion of dihydropyran-4-ones nih.gov |

| Dysiherbaine | Potent epileptogenic excitatory amino acid | Tethered aminohydroxylation nih.gov |

Development of Chemical Libraries based on the this compound Scaffold

In modern drug discovery, there is a significant emphasis on creating libraries of compounds with high sp³-character to explore novel regions of chemical space. nih.gov The this compound scaffold, being non-planar and rich in sp³-hybridized carbons, is an excellent starting point for the development of such libraries. The concept of "privileged structures," which are molecular frameworks that can bind to multiple biological targets, often includes heterocyclic systems like the tetrahydropyran ring. acs.org

The primary amine of the scaffold serves as a key diversification point. Through parallel synthesis techniques, this amine can be acylated, sulfonylated, or alkylated with a wide variety of reagents to generate a large library of analogs. nih.gov This approach allows for the systematic exploration of the structure-activity relationship (SAR) around the core scaffold. The synthesis of functionalized 4-aminotetrahydropyran (B1267664) scaffolds has been demonstrated as a viable strategy for creating libraries useful for drug discovery, highlighting the potential of the target compound's core structure. nih.gov

Table 2: Potential Diversification Points on the this compound Scaffold for Library Synthesis

| Diversification Point | Reaction Type | Potential Reagents |

|---|---|---|

| Primary Amine (R-NH₂) | Acylation | Acid chlorides, Anhydrides |

| Primary Amine (R-NH₂) | Sulfonylation | Sulfonyl chlorides |

| Primary Amine (R-NH₂) | Reductive Amination | Aldehydes, Ketones |

Application in Ligand Design for Catalytic Systems (Excluding Pharmacological Targets)

Amine-containing compounds are fundamental ligands in coordination chemistry and catalysis. nih.govwayne.edu The functional groups within this compound—the primary amine, the ether oxygen of the methoxy group, and the ether oxygen within the oxane ring—can act as donor atoms to coordinate with a metal center. This allows the molecule to potentially function as a bidentate (N, O) or tridentate (N, O, O) ligand.

The design of new ligands is crucial for advancing transition metal-catalyzed reactions. nih.gov By modifying the steric and electronic properties of ligands, the reactivity and selectivity of the catalyst can be finely tuned. For instance, in palladium-catalyzed cross-coupling reactions, the structure of the amine- or phosphine-based ligand is critical for achieving high yields and suppressing side reactions. nih.gov While phosphine-based ligands are common, there is a growing need for novel nitrogen- and oxygen-donor ligands for catalysis with first-row transition metals like nickel and copper. nih.gov The chiral nature of the this compound scaffold could also be exploited in asymmetric catalysis, where the ligand transfers its stereochemical information to the product of the reaction.

Table 3: Examples of Amine-Containing Ligand Types and Their Catalytic Applications

| Ligand Type | Metal | Catalytic Application |

|---|---|---|

| Tridentate Pyridyl-bis(oxazolines) | Nickel | Cross-electrophile couplings nih.gov |

| Tetradentate Macrocyclic Amines | Europium | Visible-light-promoted photoredox catalysis nih.govwayne.edu |

| Biaryl Phosphines with Methoxy Groups | Palladium | C-N cross-coupling reactions nih.gov |

Role in the Design of Molecular Probes for Chemical Biology Research (Focus on Chemical Design and Synthesis)

Molecular probes are essential tools in chemical biology for studying biological processes, identifying protein targets, and visualizing cellular components. The design of a molecular probe typically involves three key components: a recognition element that binds to the target, a reporter group (e.g., a fluorophore or affinity tag), and a linker connecting the two.

The this compound scaffold can serve as a versatile platform for the synthesis of such probes. The primary amine provides a convenient chemical handle for the covalent attachment of reporter groups or linkers through standard amide bond formation or other conjugation chemistries. The oxane core can be part of the recognition element, designed to interact with a specific biological target. The synthesis of a chemical probe often involves a multi-step sequence where the core scaffold is first synthesized and then derivatized with the necessary functionalities. The ability to functionalize the amine without altering the core stereochemistry of the oxane ring is a significant advantage in probe design, ensuring that the probe's binding properties are derived from the intended scaffold orientation.

Table 4: Synthetic Strategy for a Hypothetical Molecular Probe Based on the Subject Scaffold

| Probe Component | Function | Synthetic Incorporation Strategy |

|---|---|---|

| Recognition Element | Binds to the biological target of interest. | The this compound scaffold itself or a derivative. |

| Linker | Provides spatial separation between the recognition element and the reporter. | Attachment of a polyethylene (B3416737) glycol (PEG) or alkyl chain to the primary amine. |

| Reporter Group | Enables detection and/or isolation of the target. | Conjugation of a fluorophore (e.g., fluorescein) or an affinity tag (e.g., biotin) to the terminus of the linker via an amide or thiourea (B124793) bond. |

Future Research Directions and Unresolved Challenges

Development of More Efficient and Sustainable Synthetic Routes

The pursuit of environmentally benign and efficient synthetic methodologies is a cornerstone of modern chemistry. Future research on 2-Methoxy-2-(oxan-4-yl)ethan-1-amine will undoubtedly focus on developing green and sustainable synthetic pathways. rsc.orgrsc.org Key areas of investigation would include:

Catalytic Amination: Exploring the use of transition metal or organocatalysts for the direct amination of a suitable precursor, thereby minimizing stoichiometric waste. researchgate.net

Biocatalysis: Employing enzymes such as transaminases or amine dehydrogenases could offer highly selective and environmentally friendly routes to the chiral amine. nih.govmdpi.commdpi.com

Flow Chemistry: Continuous flow processes can enhance reaction efficiency, safety, and scalability compared to traditional batch methods.

Renewable Feedstocks: Investigating synthetic routes that utilize starting materials derived from renewable resources would align with the principles of green chemistry. openaccessgovernment.org

| Synthesis Strategy | Potential Advantages | Representative Catalyst/System |

| Catalytic Reductive Amination | High atom economy, reduced waste | Homogeneous or heterogeneous metal catalysts (e.g., Pd, Ru, Ir) |

| Biocatalytic Amination | High enantioselectivity, mild reaction conditions | Transaminases, Amine Dehydrogenases |

| Flow Chemistry Synthesis | Improved safety, scalability, and process control | Microreactor systems |

Exploration of Novel Reactivity Patterns and Chemoselective Transformations

The unique combination of functional groups in this compound—a primary amine, an ether, and a chiral center—presents a rich landscape for exploring novel reactivity. Future studies could focus on:

Chemoselective Reactions: Investigating reactions that selectively target the amine or methoxy (B1213986) group while leaving the oxane ring intact, or vice versa.

Oxidative Photoredox Catalysis: Utilizing visible light photoredox catalysis to generate reactive intermediates from the amine, enabling a range of C-N and C-C bond formations. beilstein-journals.orgscilit.comacs.orgresearchgate.netmdpi.com

Ring-Opening and Ring-Expansion Reactions: Exploring conditions that could induce the opening or expansion of the oxane ring to generate new molecular scaffolds.

Advanced Spectroscopic Characterization of Short-Lived Intermediates

Understanding reaction mechanisms is crucial for optimizing existing transformations and discovering new ones. The study of short-lived intermediates in reactions involving this compound would be a significant research avenue. Advanced spectroscopic techniques that could be employed include:

In-situ Spectroscopy: Techniques like in-situ FTIR and Raman spectroscopy can provide real-time information about the concentration of reactants, intermediates, and products during a reaction. mt.comspectroscopyonline.comsemanticscholar.orgspiedigitallibrary.orgacs.org

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) and other advanced mass spectrometric techniques are powerful tools for detecting and characterizing transient charged intermediates in reaction mixtures. rsc.orgacs.orgnih.govnih.govstanford.edu

Advanced NMR Spectroscopy: Specialized NMR techniques can be used to study the structure and dynamics of reaction intermediates.

| Spectroscopic Technique | Information Gained |

| In-situ FTIR/Raman | Real-time concentration profiles of reactants, intermediates, and products. |

| Mass Spectrometry | Detection and structural elucidation of charged reaction intermediates. |

| Advanced NMR | Detailed structural and dynamic information on intermediates. |

Integration of Artificial Intelligence and Machine Learning in Predicting Reactivity and Designing Derivatives

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research. For this compound, these computational tools could be applied to:

Predict Reactivity: Develop machine learning models to predict the reactivity of the amine and other functional groups under various reaction conditions.

Design Novel Derivatives: Utilize AI algorithms to design new derivatives of the compound with desired chemical properties.

Optimize Synthetic Routes: Employ computational tools to predict the most efficient and sustainable synthetic pathways. acs.orgnih.govresearchgate.netnih.govacs.org

Exploiting the Stereochemistry in Asymmetric Synthesis

The inherent chirality of this compound makes it a valuable target for research in asymmetric synthesis. Key areas of future investigation include:

Asymmetric Amination: Developing novel catalytic asymmetric amination reactions to synthesize the compound with high enantiomeric purity. researchgate.netchinesechemsoc.orgresearchgate.netbuchler-gmbh.com

Chiral Resolution: Investigating efficient methods for the resolution of racemic mixtures of the amine, such as through the formation of diastereomeric salts or enzymatic kinetic resolution. acs.orgtandfonline.comwikipedia.orggoogle.comlibretexts.org

Chiral Auxiliary: Exploring the use of the chiral amine as an auxiliary to control the stereochemistry of new stereocenters in other molecules.

Investigation of the Compound's Role as a Scaffold in Structure-Activity Relationship (SAR) Studies for Chemical Tools

The oxane ring, a tetrahydropyran (B127337) (THP) moiety, is considered a privileged scaffold in medicinal chemistry due to its favorable physicochemical properties. pharmablock.comdrugbank.com Investigating this compound as a scaffold for the development of chemical tools (excluding direct biological or clinical efficacy studies) would be a promising research direction. This would involve:

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Methoxy-2-(oxan-4-yl)ethan-1-amine, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The synthesis typically involves multi-step reactions, such as alkylation of tetrahydropyran (oxan-4-yl) precursors followed by reductive amination. For example, intermediates like 2-(oxan-4-yl)ethan-1-ol can be methoxylated using methylating agents (e.g., methyl iodide under basic conditions), followed by conversion to the amine via Gabriel synthesis or catalytic hydrogenation of nitriles. Optimizing solvent polarity (e.g., DMF for alkylation) and temperature control (e.g., microwave-assisted reactions) can enhance yields . Purification often employs column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol/water mixtures.

Q. Which spectroscopic and analytical techniques are critical for confirming the structure of this compound?

- Methodological Answer :

- NMR : and NMR identify methoxy ( ppm) and oxan-4-yl ( ppm) groups. 2D NMR (COSY, HSQC) resolves stereochemical ambiguities in the tetrahydropyran ring .

- Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]) and fragmentation patterns.

- Elemental Analysis : Validates purity and stoichiometry.

- IR Spectroscopy : Detects amine N-H stretches ( cm) and ether C-O bonds ( cm) .

Advanced Research Questions

Q. How can X-ray crystallography resolve stereochemical uncertainties in this compound derivatives?

- Methodological Answer : Single-crystal X-ray diffraction using programs like SHELXL (for refinement) and WinGX (for data processing) is essential. Crystals are grown via vapor diffusion (e.g., ethanol/dichloromethane). Anisotropic displacement parameters and hydrogen bonding networks confirm spatial arrangements. For example, chair conformations of the oxan-4-yl ring and methoxy group orientation can be validated. Discrepancies in bond angles or torsional strains are resolved using density functional theory (DFT) calculations .

Q. What strategies address contradictions in biological activity data for this compound analogs?

- Methodological Answer :

- Comparative Binding Assays : Test analogs against receptors (e.g., dopamine D4 or histamine H4) using radioligand displacement assays. For instance, inconsistencies in IC values may arise from differences in cell lines (e.g., HEK293 vs. CHO) or assay buffers. Normalize data using reference antagonists like JNJ-31020028 for Y2 receptors .

- Metabolic Stability Studies : Use liver microsomes to assess CYP450-mediated degradation. High intrinsic clearance (e.g., >50 mL/min/kg) may explain reduced in vivo efficacy despite in vitro potency .

- Structure-Activity Relationship (SAR) Modeling : Employ molecular docking (e.g., AutoDock Vina) to correlate substituent effects (e.g., methoxy position) with activity .

Q. How can researchers design experiments to evaluate the role of this compound in nucleoside transport modulation?

- Methodological Answer :

- Equilibrative Nucleoside Transporter (ENT) Assays : Use -labeled nucleosides (e.g., adenosine) in competitive uptake assays with ENT1/2-transfected cells. Measure inhibition via scintillation counting.

- Knockout Models : Compare transport rates in wild-type vs. ENT1/2-KO cell lines to isolate compound-specific effects.

- Adenosine Receptor Crosstalk : Quantify extracellular adenosine levels via HPLC and correlate with receptor activation (e.g., A2A cAMP assays) .

Data Analysis and Experimental Design

Q. What statistical approaches are recommended for analyzing dose-response data in this compound toxicity studies?

- Methodological Answer :

- Nonlinear Regression : Fit data to sigmoidal curves (Hill equation) using software like GraphPad Prism. Calculate EC/LC with 95% confidence intervals.

- ANOVA with Post Hoc Tests : Compare treatment groups (e.g., control vs. compound-treated) for apoptosis markers (e.g., caspase-3 activation).

- Principal Component Analysis (PCA) : Identify outliers in high-throughput screening datasets (e.g., cytotoxicity across cancer cell lines) .

Q. How should researchers handle discrepancies between computational predictions and experimental results for this compound?

- Methodological Answer :

- Force Field Validation : Re-optimize molecular dynamics simulations (e.g., AMBER) using crystallographic data to refine ligand-protein interactions.

- Solvent Accessibility Adjustments : Account for solvent effects (e.g., implicit vs. explicit water models) in docking studies.

- Experimental Replication : Repeat assays under standardized conditions (e.g., fixed pH, temperature) to minimize variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.